molecular formula C12H9N B14648392 (Azulen-1-yl)acetonitrile CAS No. 53271-95-7

(Azulen-1-yl)acetonitrile

Cat. No.: B14648392
CAS No.: 53271-95-7
M. Wt: 167.21 g/mol
InChI Key: ZXBQVTJQLNEXGS-UHFFFAOYSA-N
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Description

(Azulen-1-yl)acetonitrile is an organic compound characterized by the presence of an azulene moiety attached to an acetonitrile group Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color and unique electronic properties, which differ significantly from those of its isomer, naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Azulen-1-yl)acetonitrile typically involves the reaction of azulene with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where azulene is treated with a suitable nitrile source in the presence of a base. The reaction conditions often include:

    Solvent: Acetonitrile or other polar aprotic solvents.

    Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (Azulen-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form azulen-1-yl ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-rich nature of the azulene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; strong nucleophiles like sodium azide (NaN₃) for nucleophilic substitution.

Major Products:

    Oxidation: Azulen-1-yl ketones.

    Reduction: Azulen-1-yl amines.

    Substitution: Various substituted azulenes depending on the reagents used.

Scientific Research Applications

(Azulen-1-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Azulen-1-yl)acetonitrile is largely influenced by the azulene moiety. Azulene’s electron-rich nature allows it to participate in various electron transfer processes. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, azulene derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

  • Azulen-1-yl ketones
  • Azulen-1-yl amines
  • Azulen-1-yl-heteroaromatic compounds

Uniqueness: (Azulen-1-yl)acetonitrile stands out due to the presence of the nitrile group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis, compared to other azulene derivatives that may lack such functional groups .

Properties

CAS No.

53271-95-7

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

2-azulen-1-ylacetonitrile

InChI

InChI=1S/C12H9N/c13-9-8-11-7-6-10-4-2-1-3-5-12(10)11/h1-7H,8H2

InChI Key

ZXBQVTJQLNEXGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)CC#N

Origin of Product

United States

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